Cellotetraosan
Overview
Description
Cellotetraosan, also known as 1,6-Anhydro-β-D-cellotetraose, is a water-soluble oligosaccharide. It has a molecular formula of C24H40O20 and a molecular weight of 648.6 g/mol. It is used for laboratory research and development .
Synthesis Analysis
The synthesis of Cellotetraosan involves the depolymerization of the cellulose chain during a random cleavage process . The genome of Komagataeibacter hansenii ATCC 53,582, a high-yield producer of BC used in the industry, encodes three distinct cellulose synthases (CS), bcsAB1, bcsAB2, and bcsAB3 . These, along with genes for accessory proteins, are organized in operons of different complexity .Molecular Structure Analysis
The molecular structure of Cellotetraosan can be analyzed using various techniques such as molecular dynamics simulations and structural analysis . These techniques can provide insights into the conformational changes and interaction networks within the molecule.Chemical Reactions Analysis
The main chemical reaction involving Cellotetraosan is its formation during the fast pyrolysis of cellulose . The yields of cellotriosan and cellotetraosan in the intermediates are much higher than those of levoglucosan and cellobiosan in the early pyrolysis stage .Physical And Chemical Properties Analysis
The physical and chemical properties of Cellotetraosan can be analyzed using various methods . These properties, such as hardness, topography, and hydrophilicity, are important parameters in the biological evaluation of materials .Scientific Research Applications
Conformational Analysis and Molecular Dynamics Simulation
Cellotetraosan's behavior in scientific research has been explored through conformational analysis and molecular dynamics simulations. These studies have highlighted the substantial flexibility of cellotetraosan and related oligosaccharides, exhibiting a range of motions in glycosidic and exocyclic torsions. The ability of these molecules to assume various coiled or twisted shapes and their potential in forming different structures through ring rotations about the glycosidic bonds indicates a significant potential for research in fields such as materials science and bioengineering. The importance of temperature in these dynamics was also underscored, suggesting a potential for temperature-controlled applications (Hardy & Sarko, 1993).
Cellular Research and Drug Discovery
While the papers explored did not directly mention Cellotetraosan, they shed light on methods and applications that could be pertinent to its research. For instance, the development of imaging cytometry systems for fluorescence-based cell population analysis suggests potential utility in studying the effects of various compounds, possibly including Cellotetraosan, on cell populations. This kind of analysis can be crucial in drug discovery and understanding cellular responses to different substances (Chan et al., 2011).
Drug Delivery and Nanoparticles
The application of nanotechnology in medicine, particularly in drug delivery, is rapidly expanding. The unique properties of nanoparticles, such as their ability to cross biological barriers like the blood-brain barrier, open up new possibilities for drug delivery systems. Considering the versatility of cellotetraosan in molecular configurations, it could be a candidate for forming or being part of nanoparticle-based drug delivery systems. However, it's crucial to understand the potential interactions and toxicity of such systems in various biological contexts (De Jong & Borm, 2008).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O20/c25-1-5-9(28)10(29)14(33)22(38-5)42-18-6(2-26)39-23(16(35)12(18)31)43-19-7(3-27)40-24(17(36)13(19)32)44-20-8-4-37-21(41-8)15(34)11(20)30/h5-36H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNVJHXNALKJOL-HGDSAIHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cellotetraosan |
Citations
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